molecular formula C7H6N4OS B2547062 N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide CAS No. 349127-13-5

N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide

Cat. No.: B2547062
CAS No.: 349127-13-5
M. Wt: 194.21
InChI Key: NUHASISKMNBIPD-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C7H6N4OS and its molecular weight is 194.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide and its derivatives are significant in the field of chemical synthesis and characterization. Research has shown the synthesis of various compounds using this chemical as a starting point or intermediate. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine was achieved through reactions involving N-(4H-1,2,4-Triazol-4-yl)acetamide. The synthesized compounds were characterized through spectroscopic methods, confirming their structure and purity (Panchal & Patel, 2011).

Additionally, studies have focused on the synthesis of derivatives that incorporate the 1,2,4-triazole structure, exploring their physicochemical properties. These studies not only provide insights into the chemical properties but also set a foundation for further applications in various fields (Safonov et al., 2017).

Biological and Pharmacological Studies

Although excluding information related to drug use, dosage, and side effects, the derivative compounds of this compound have been a point of interest in biological and pharmacological research.

  • Antileishmanial Activity

    Some derivatives were investigated for their antileishmanial activities. Studies involving in vitro activities against Leishmania infantum promastigots indicate that certain derivatives exhibit considerable antileishmanial properties. The structural and spectral parameters, along with antiparasitic potential, were determined through computational and experimental methods, showcasing the potential of these compounds in medicinal research (Süleymanoğlu et al., 2017).

  • Cancer Research

    Compounds synthesized from derivatives of this compound were also tested for their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Some compounds showed selective cytotoxicity, indicating their potential as therapeutic agents (Šermukšnytė et al., 2022).

  • Bioimaging Applications

    Certain triazole-based compounds have been utilized as fluorescent chemosensors. For example, a derivative was designed as an efficient fluorescent chemosensor for Zn2+, showcasing excellent selectivity and sensitivity. This has implications in bioimaging, demonstrating the compound's effectiveness in intracellular Zn2+ imaging (Iniya et al., 2014).

Future Directions

The future directions for the research on “N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its potential use as an anticancer agent .

Properties

IUPAC Name

N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHASISKMNBIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.